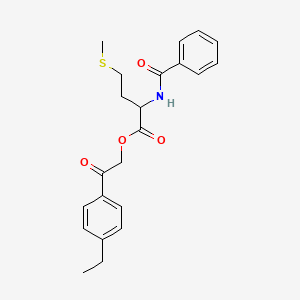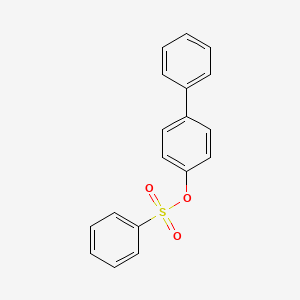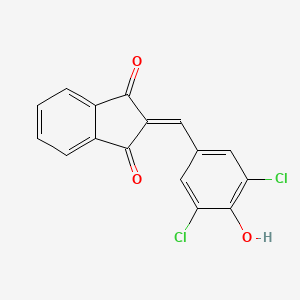
4-(1-pyrrolidinyl)-1-(3,4,5-trimethoxybenzyl)piperidine oxalate
Übersicht
Beschreibung
4-(1-pyrrolidinyl)-1-(3,4,5-trimethoxybenzyl)piperidine oxalate, also known as PPTBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a number of interesting properties that make it useful in a variety of different fields, including biochemistry, pharmacology, and neuroscience. In
Wissenschaftliche Forschungsanwendungen
4-(1-pyrrolidinyl)-1-(3,4,5-trimethoxybenzyl)piperidine oxalate has been found to have a number of interesting applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the function of the dopamine D3 receptor. This receptor is involved in a number of important physiological processes, including motor function, cognition, and reward processing. By selectively targeting this receptor with this compound, researchers can gain a better understanding of its function and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-(1-pyrrolidinyl)-1-(3,4,5-trimethoxybenzyl)piperidine oxalate is not fully understood, but it is believed to act as a selective antagonist of the dopamine D3 receptor. This receptor is found primarily in the mesolimbic pathway of the brain, which is involved in reward processing and addiction. By blocking this receptor, this compound may be able to modulate the activity of this pathway and potentially reduce addictive behaviors.
Biochemical and Physiological Effects:
This compound has been found to have a number of interesting biochemical and physiological effects. In animal studies, this compound has been shown to reduce cocaine self-administration and cocaine-induced reinstatement of drug-seeking behavior. It has also been found to reduce the rewarding effects of cocaine and other drugs of abuse. These effects suggest that this compound may have potential therapeutic applications in the treatment of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(1-pyrrolidinyl)-1-(3,4,5-trimethoxybenzyl)piperidine oxalate in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to selectively target this receptor and study its function in greater detail. However, one of the limitations of using this compound is its relatively low potency compared to other dopamine receptor antagonists. This can make it more difficult to achieve the desired effects at lower doses.
Zukünftige Richtungen
There are a number of exciting future directions for research involving 4-(1-pyrrolidinyl)-1-(3,4,5-trimethoxybenzyl)piperidine oxalate. One area of interest is the potential use of this compound as a therapeutic agent for addiction. Another area of interest is the development of more potent and selective dopamine D3 receptor antagonists that can be used to study the function of this receptor in greater detail. Additionally, this compound may have potential applications in the treatment of other neurological and psychiatric disorders, such as Parkinson's disease and schizophrenia. Further research is needed to fully explore the potential of this compound in these areas.
Eigenschaften
IUPAC Name |
oxalic acid;4-pyrrolidin-1-yl-1-[(3,4,5-trimethoxyphenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3.C2H2O4/c1-22-17-12-15(13-18(23-2)19(17)24-3)14-20-10-6-16(7-11-20)21-8-4-5-9-21;3-1(4)2(5)6/h12-13,16H,4-11,14H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXWSNBIPLYCDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCC(CC2)N3CCCC3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[1-(4-methoxybenzoyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3973952.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B3973964.png)
![1-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973969.png)
![2,6-dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3973977.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B3973983.png)
![4-chloro-N-[2-(2-pyrimidinylthio)cyclohexyl]benzenesulfonamide](/img/structure/B3973998.png)

![3-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]-6-(2-phenoxyethoxy)pyridazine](/img/structure/B3974015.png)

![[4-(2,4-dichlorophenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methylene diacetate](/img/structure/B3974037.png)
![1-benzyl-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine oxalate](/img/structure/B3974044.png)

![1-ethyl-4-[1-(3-nitrobenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3974055.png)